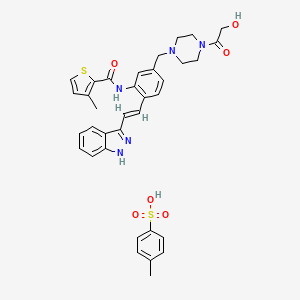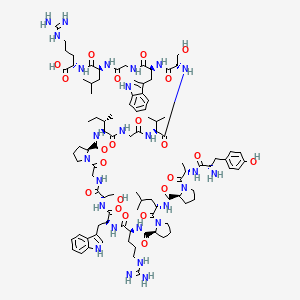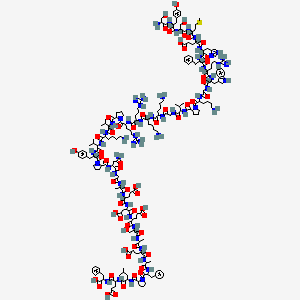
Tetragastrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetragastrin is a C-terminal tetrapeptide (Trp–Met–Asp–Phe–NH2) of gastrin . It is the smallest peptide fragment of gastrin which has the same physiological and pharmacological activity as gastrin . It is used to test the secretion of digestive juice .
Synthesis Analysis
To improve the intestinal absorption of this compound (TG), lipophilic derivatives of TG were synthesized by acylation of its N-terminal amino group with acetic acid, caproic acid, and lauric acid . The purified TG derivatives, acetyl-tetragastrin (Ac-TG), caproyl-tetragastrin (Cap-TG), and lauroyl-tetragastrin (Lau-TG), were confirmed to be more lipophilic than the parent TG by high-performance liquid chromatography (HPLC) .Molecular Structure Analysis
The molecular formula of this compound is C29H36N6O6S . It has an average mass of 596.698 Da and a monoisotopic mass of 596.241699 Da .Physical and Chemical Properties Analysis
This compound has a molecular weight of 596.7 . It is a solid substance and has a solubility of 6 mg/mL in DMSO when ultrasonic and warming are applied .Wissenschaftliche Forschungsanwendungen
Conformational Analysis : Tetragastrin's conformational analysis reveals a theoretical demonstration that gastrins and 5, 1-benzothiazocines could bind with an identical receptor. This implies potential therapeutic or diagnostic applications in receptor targeting (Miyamoto & Yoshimoto, 1986).
Cancer Research : Prolonged administration of this compound has shown a significant reduction in the incidence of colonic tumors in rats, suggesting its potential role in cancer prevention or therapy (Tatsuta et al., 1983).
Transdermal Delivery : Chemical modification with fatty acids improves the in-vitro permeability of this compound through rat skin, indicating potential for improved transdermal drug delivery systems (Setoh et al., 1995).
Gastrointestinal Effects : this compound administration has shown to significantly decrease the incidences of mucosal erosions, ulcerations, and atypical regenerative glandular hyperplasias in colonic mucosa during certain treatments, implying its protective role in gastrointestinal health (Tatsuta et al., 1986).
Pancreatic Carcinogenesis : Research indicates that prolonged administration of this compound had little or no influence on the number and size of carcinogen-induced pancreatic lesions, although it caused significantly increased cell proliferation in pancreatic acinar cells (Tatsuta et al., 1990).
Molecular Dynamics and Conformational Parameters : Studies on the molecular dynamics and conformational parameters of this compound, using techniques like NMR spin-lattice relaxation, contribute to understanding its pharmacological action at a molecular level (Bleich et al., 1976).
Effects on Smooth Muscles : this compound has been shown to enhance the amplitude of spontaneous contractions in smooth muscles of the human stomach, suggesting its role in gastrointestinal motility and potentially in disorders involving smooth muscle function (Hara, 1980).
Age-related Gastric Changes : this compound's effects on gastric mucin biosynthesis vary with age, highlighting the importance of considering age-related factors in its therapeutic applications (Ichikawa et al., 1999).
Wirkmechanismus
Unlike cholecystokinin which has a variety of roles in the gastrointestinal system as well as central nervous system effects, Tetragastrin acts primarily in the brain as an anxiogenic . It causes severe anxiety symptoms when administered to humans and is commonly used in scientific research to induce panic attacks for the purpose of testing new anxiolytic drugs . This compound is a selective cholecystokinin B (CCKB) receptor agonist .
Eigenschaften
IUPAC Name |
3-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N6O6S/c1-42-12-11-22(33-27(39)20(30)14-18-16-32-21-10-6-5-9-19(18)21)28(40)35-24(15-25(36)37)29(41)34-23(26(31)38)13-17-7-3-2-4-8-17/h2-10,16,20,22-24,32H,11-15,30H2,1H3,(H2,31,38)(H,33,39)(H,34,41)(H,35,40)(H,36,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYLYUZOGHTBRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N6O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20956595 |
Source


|
| Record name | 3-{[2-{[2-Amino-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino}-1-hydroxy-4-(methylsulfanyl)butylidene]amino}-4-hydroxy-4-[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20956595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35144-91-3 |
Source


|
| Record name | 3-{[2-{[2-Amino-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino}-1-hydroxy-4-(methylsulfanyl)butylidene]amino}-4-hydroxy-4-[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20956595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









